molecular formula C18H13ClO4 B2549118 (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 879807-52-0

(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No. B2549118
CAS RN: 879807-52-0
M. Wt: 328.75
InChI Key: CQMIFBASHJZBAC-IUXPMGMMSA-N
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Description

(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as CBOPB and belongs to the family of benzofuranone derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

The compound (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an example of a benzofuran derivative, a class of compounds that have garnered interest for their potential applications in various fields of scientific research. While the specific compound does not directly appear in the available literature, similar benzofuran derivatives have been extensively studied for their structural properties and potential applications.

For instance, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative closely related to benzofuran compounds have been characterized, highlighting the importance of such analyses in understanding the molecular geometry, intra- and intermolecular interactions, and theoretical properties of these compounds (Khelloul et al., 2016).

Antioxidant Properties

Research on benzofuranone-typical compounds, including derivatives of benzofuran, has identified these molecules as potent antioxidants. Studies have focused on their structure-activity relationships, thermodynamic driving forces for their antioxidative actions, and mechanisms by which they donate hydrogen atoms or electrons, highlighting their potential as therapeutic agents or in material science for oxidative stress mitigation (Zhu et al., 2011).

Synthesis Methods

Innovative methods for synthesizing benzofuran derivatives have been developed, such as the modular approach utilizing Claisen rearrangement and ring-closing metathesis. This method provides access to benzofurans, 2H-chromenes, and benzoxepines, highlighting the versatility and potential of benzofuran derivatives in synthesizing complex organic molecules with applications in pharmaceuticals and natural product synthesis (Kotha & Solanke, 2022).

Anticancer Activities

The anticancer activities of new aurone derivatives, which include benzofuran-3-one derivatives, have been evaluated, showing varying degrees of efficacy against human tumor cell lines. This research underlines the potential therapeutic applications of benzofuran derivatives in cancer treatment (Demirayak et al., 2015).

Material Science Applications

Benzofuran derivatives have also found applications in material science, as demonstrated by studies on azopyridine-functionalized benzoxazine with Zn(ClO4)2, which exhibit improved thermal properties and curing temperatures. These findings suggest the utility of benzofuran derivatives in developing new materials with enhanced performance (Mohamed et al., 2014).

properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMIFBASHJZBAC-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

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